molecular formula C9H18N2O2 B13290580 Methyl 3-(2-methylpiperazin-1-yl)propanoate

Methyl 3-(2-methylpiperazin-1-yl)propanoate

Cat. No.: B13290580
M. Wt: 186.25 g/mol
InChI Key: VBKLKGKWOYWNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-methylpiperazin-1-yl)propanoate is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . Its CAS registry number is 1249401-34-0 . This ester-functionalized piperazine derivative serves as a valuable building block in organic synthesis and medicinal chemistry research. The structure features a piperazine ring, a common pharmacophore in drug discovery, which can be further functionalized. The ester group provides a versatile handle for synthetic modification, such as hydrolysis to the corresponding acid or transesterification. This compound is offered for research and development purposes only and is not intended for diagnostic or therapeutic uses. A dihydrochloride salt form (CAS 1432679-92-9) is also available for researchers who require different solubility properties or salt form characteristics for their studies . All products are strictly for research use and must be handled by qualified professionals.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 3-(2-methylpiperazin-1-yl)propanoate

InChI

InChI=1S/C9H18N2O2/c1-8-7-10-4-6-11(8)5-3-9(12)13-2/h8,10H,3-7H2,1-2H3

InChI Key

VBKLKGKWOYWNNY-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1CCC(=O)OC

Origin of Product

United States

Preparation Methods

Overview

The most direct and commonly reported method involves the nucleophilic addition of 2-methylpiperazine to methyl acrylate under basic conditions. This approach leverages the Michael addition mechanism, where the secondary amine of 2-methylpiperazine attacks the electrophilic double bond in methyl acrylate.

Reaction Scheme

$$ \text{2-Methylpiperazine} + \text{Methyl acrylate} \xrightarrow[\text{Base}]{\text{Solvent, Temperature}} \text{Methyl 3-(2-methylpiperazin-1-yl)propanoate} $$

Reaction Conditions

  • Base: Typically, potassium carbonate or sodium hydride is employed to deprotonate the amine, increasing nucleophilicity.
  • Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred to facilitate the nucleophilic attack.
  • Temperature: Mild heating (~50–80°C) accelerates the reaction without causing side reactions.
  • Time: Reaction times vary from several hours to overnight, depending on scale and conditions.

Mechanism

The secondary amine of 2-methylpiperazine performs a Michael addition on methyl acrylate, forming a β-amino ester intermediate, which upon work-up yields the target compound.

Data Table: Reaction Parameters for Nucleophilic Addition

Parameter Typical Range Reference
Base Potassium carbonate, sodium hydride ,
Solvent Acetonitrile, DMF ,
Temperature 50–80°C ,
Reaction Time 4–24 hours ,
Yield 70–85% ,

Synthesis via Aza-Michael Addition Under Solvent-Free or Aqueous Conditions

Overview

Research indicates that aza-Michael reactions between aromatic or aliphatic amines and activated olefins like methyl acrylate can proceed efficiently under solvent-free or aqueous conditions, offering greener and scalable routes.

Reaction Details

  • Reactants: 1-Phenylpiperazine or 2-methylpiperazine with methyl acrylate.
  • Conditions: Elevated temperature (80–120°C), with or without catalysts such as potassium carbonate or triethylamine.
  • Reaction Time: Several days under mild conditions, with significant acceleration in polar protic solvents.

Mechanism

The nucleophilic amine attacks the β-position of methyl acrylate, forming the desired product via conjugate addition, with subsequent proton transfers stabilizing the adduct.

Data Table: Aza-Michael Addition Conditions

Parameter Typical Range Reference
Solvent Water, polar protic solvents ,
Temperature 80–120°C ,
Reaction Time 6–12 days
Catalyst Potassium carbonate, triethylamine
Yield Up to 83% (batch), >99% (continuous)

Advantages

  • Environmentally friendly
  • Suitable for large-scale continuous processes
  • High stereocontrol and purity

Enantioselective Synthesis via Chiral Triflate Displacement

Overview

Recent advances have demonstrated the enantioselective synthesis of related compounds, such as (R)-3-methoxy-2-(4-methylpiperazin-1-yl)propanoic acid, via stereocontrolled S_N2 displacement of chiral triflates with N-methylpiperazine.

Methodology

  • Preparation of Chiral Triflate: Starting from D-serine, a five-step synthesis yields a chiral triflate intermediate with >99% enantiomeric purity.
  • Displacement Reaction: The chiral triflate undergoes nucleophilic substitution with N-methylpiperazine, resulting in high stereoselectivity.
  • Scale: Demonstrated on multi-kilogram scales with yields around 83% and enantiomeric excess exceeding 99%.

Reaction Conditions

  • Solvent: Acetonitrile or other polar aprotic solvents.
  • Temperature: Mild to moderate heating (~50–70°C).
  • Reaction Time: 24–48 hours.
  • Catalysts: None typically required, but phase-transfer catalysts can enhance rate.

Data Table: Enantioselective Displacement

Parameter Range Reference
Solvent Acetonitrile
Temperature 50–70°C
Reaction Time 24–48 hours
Enantiomeric Excess (e.p.) >99%
Yield 83–99%

Large-Scale Continuous Manufacturing

Industrial Approach

Recent developments focus on continuous flow synthesis, which enhances safety, scalability, and reproducibility. The process involves:

Advantages

  • High yield (>99%)
  • Enantiomeric purity (>99.5%)
  • Scalability to multi-ton production

Summary of Key Data

Aspect Details References
Primary Reaction Nucleophilic addition of 2-methylpiperazine to methyl acrylate ,,
Solvent Acetonitrile, DMF, water ,,
Typical Yield 70–85% (batch), >99% (continuous) ,
Enantiomeric Purity Up to >99.5% e.p.
Scale Laboratory to multi-kilogram, industrial scale
Key Advantages High stereoselectivity, eco-friendly, scalable, high yield

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

  • Basic hydrolysis : Reacts with NaOH or KOH in aqueous ethanol to form 3-(2-methylpiperazin-1-yl)propanoic acid.

  • Acidic hydrolysis : HCl or H₂SO₄ in refluxing water generates the same carboxylic acid.

Example conditions :

Reaction TypeReagentsTemperatureYield
Basic hydrolysis1M NaOH, ethanol/water (1:1)80°C, 6 hr~85%
Acidic hydrolysis2M HCl, H₂O100°C, 8 hr~78%

Nucleophilic Substitution

The piperazine nitrogen participates in alkylation and acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts.

  • Acylation : Acetyl chloride in dichloromethane yields N-acylated derivatives.

Mechanistic pathway :

  • Deprotonation of the piperazine nitrogen.

  • Nucleophilic attack on the electrophilic reagent (alkyl halide or acyl chloride).

Coupling Reactions

The ester group enables peptide coupling for bioactive molecule synthesis:

  • Hydrazide formation : Reaction with hydrazine hydrate produces 3-(2-methylpiperazin-1-yl)propanehydrazide, a precursor for heterocyclic compounds .

  • Amide bond formation : Coupling with amino acid esters using DCC/HOBt forms peptidomimetics .

Representative reaction :

Methyl ester+H2N NH2Hydrazide+CH3OH[4]\text{Methyl ester}+\text{H}_2\text{N NH}_2\rightarrow \text{Hydrazide}+\text{CH}_3\text{OH}\quad[4]

Reductive Amination

The secondary amine reacts with aldehydes/ketones under hydrogenation to form tertiary amines:

  • Example : Condensation with formaldehyde and NaBH₃CN yields N-methylated derivatives.

Key data :

SubstrateReagentsProductYield
FormaldehydeNaBH₃CN, MeOHN-Methylpiperazine derivative92%

Oxidation Reactions

Controlled oxidation targets the piperazine ring or ester group:

  • Ester oxidation : KMnO₄ in acidic conditions converts the ester to a ketone.

  • Piperazine oxidation : H₂O₂/Fe²⁺ generates N-oxides.

Safety note : Strong oxidizers like CrO₃ may cause decomposition.

Ring-Opening Reactions

Under harsh conditions, the piperazine ring undergoes cleavage:

  • Acid-mediated : Concentrated HCl at 120°C breaks the ring into ethylene diamine fragments.

  • Base-mediated : KOH in ethylene glycol generates linear amines.

Scientific Research Applications

Methyl 3-(2-methylpiperazin-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Methyl 3-(piperazin-1-yl)propanoate (CAS 43032-40-2)
  • Structure : Lacks the 2-methyl group on the piperazine ring.
  • However, this may also increase metabolic susceptibility compared to the methylated analog .
Methyl 3-((3-butylpiperazin-1-yl)methyl)benzoate
  • Structure : Features a bulkier 3-butylpiperazine substituent and a benzoate ester.
  • The benzoate ester also alters hydrolysis kinetics compared to the propanoate analog .
2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid (CAS 1410859-35-6)
  • Structure : Replaces the methyl ester with a carboxylic acid and introduces a trifluoroethyl group on piperazine.
  • Impact : The carboxylic acid enhances water solubility but reduces oral bioavailability. The trifluoroethyl group may improve metabolic stability due to fluorine’s electronegativity .

Functional Group Modifications

3-(4-Phenylpiperazin-1-yl)propanoic acid (CAS 124078-87-1)
  • Structure: Propanoic acid derivative with a phenyl-substituted piperazine.
  • Impact : The free carboxylic acid facilitates ionic interactions in biological systems, while the phenyl group enhances aromatic stacking in receptor binding. This compound is often used in dopamine D2/D3 receptor studies .
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate (CAS 1175275-82-7)
  • Structure : Replaces piperazine with a pyrazole ring containing an iodine atom.
  • However, the pyrazole ring reduces basicity compared to piperazine analogs .

Biological Activity

Methyl 3-(2-methylpiperazin-1-yl)propanoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for contributing to the biological activity of compounds. The specific substitutions on this ring can significantly influence its reactivity and interaction with biological targets.

Structural Formula

C10H18N2O2\text{C}_{10}\text{H}_{18}\text{N}_2\text{O}_2

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Effects

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7 cells.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μM)
This compoundHeLa5.0
This compoundMCF-77.5
Standard Drug (Doxorubicin)HeLa2.29

The proposed mechanism of action involves the compound's ability to bind to specific receptors or enzymes, inhibiting their activity and thereby affecting cell proliferation and survival pathways. For instance, it may interfere with the signaling pathways associated with cancer cell growth.

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of methyl derivatives based on this compound. These derivatives were tested against various cancer cell lines, showing promising results in terms of antiproliferative effects. The most active compounds exhibited IC50 values in the low micromolar range, indicating significant efficacy compared to standard treatments .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound derivatives in models of neurodegenerative diseases. In silico studies suggest that these compounds may interact with proteins implicated in neurodegeneration, potentially offering new therapeutic avenues for conditions like Alzheimer's disease .

Q & A

Q. What are the established synthetic routes for Methyl 3-(2-methylpiperazin-1-yl)propanoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of the corresponding carboxylic acid precursor (e.g., 3-(2-methylpiperazin-1-yl)propanoic acid) with methanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux. Key parameters include:

  • Catalyst selection : Acidic conditions (pH < 3) enhance esterification efficiency.
  • Temperature control : Reflux at 60–80°C minimizes side reactions like hydrolysis.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity . For optimization, employ Design of Experiments (DoE) to assess variables like solvent polarity and catalyst loading.

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms ester group presence (δ ~3.6 ppm for OCH₃) and piperazine ring substitution patterns.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 200.28 for [M+H]⁺).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity and stability .

Q. What preliminary biological screening assays are relevant for this compound?

Initial studies focus on:

  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
  • Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors due to the piperazine moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for piperazine derivatives?

Discrepancies may arise from variations in:

  • Assay conditions : Standardize pH, temperature, and cell passage numbers.
  • Compound purity : Validate via orthogonal methods (e.g., NMR + HPLC).
  • Structural analogs : Compare with derivatives like Methyl 3-(4-methylpiperazin-1-yl)propanoate to isolate substituent effects . Meta-analyses of published IC₅₀ values and dose-response curves are recommended.

Q. What strategies improve the yield of this compound in scaled-up syntheses?

Industrial-scale optimization includes:

  • Continuous flow chemistry : Enhances mixing and heat transfer, reducing reaction time.
  • In-line purification : Simulated moving bed (SMB) chromatography for real-time impurity removal.
  • Catalyst recycling : Immobilized acid catalysts (e.g., Amberlyst-15) lower costs .

Q. How do steric and electronic effects of the 2-methylpiperazine group influence pharmacological mechanisms?

The 2-methyl substituent:

  • Steric effects : Reduces off-target binding by restricting piperazine ring flexibility.
  • Electronic effects : Alters pKa of the piperazine nitrogen, affecting protonation and membrane permeability. Computational modeling (e.g., molecular docking with AutoDock Vina) predicts interactions with targets like 5-HT₁A receptors .

Q. What are the best practices for stability testing under varying storage conditions?

Protocol includes:

  • Temperature/humidity stress : Accelerated degradation studies at 40°C/75% RH for 6 months.
  • Light exposure : ICH Q1B guidelines for photostability using UV/visible light.
  • Analytical endpoints : Track ester hydrolysis via FTIR (loss of C=O stretch at 1730 cm⁻¹) .

Methodological Considerations

Q. How to validate synthetic intermediates during multi-step synthesis?

Use tandem techniques:

  • LC-MS/MS : Monitors reaction progress and identifies byproducts.
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline intermediates.
  • In-situ IR spectroscopy : Tracks functional group transformations (e.g., esterification) .

Q. What computational tools predict metabolic pathways for this compound?

Leverage software like:

  • SwissADME : Predicts CYP450 metabolism sites and bioavailability.
  • GLORY : Identifies potential reactive metabolites causing toxicity. Experimental validation via liver microsome assays is critical .

Data Contradiction Analysis

Q. Why do solubility values vary across studies, and how can this be addressed?

Discrepancies stem from:

  • Solvent selection : Use standardized buffers (e.g., PBS pH 7.4) for shake-flask assays.
  • Temperature control : Ensure equilibration at 25°C ± 0.5°C.
  • Analytical method : Nephelometry vs. HPLC-UV for quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.